zinc;octadecanoate

Vue d'ensemble

Description

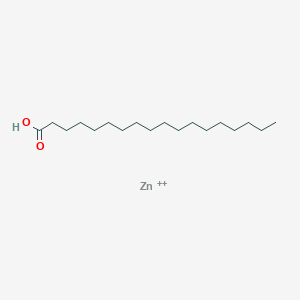

Zinc stearate, chemically known as zinc octadecanoate, is a zinc salt of stearic acid. It is a white, powdery substance with a slight characteristic odor. This compound is widely used in various industries due to its unique properties, such as water repellency, lubricating capabilities, and thermal stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Zinc stearate can be synthesized through several methods. One common method involves the reaction of stearic acid with zinc oxide. The process typically includes the following steps :

Dissolution of Stearic Acid: Stearic acid is added to a reaction kettle and heated to 80-90°C until completely dissolved.

Addition of Zinc Salt Solution: A zinc salt solution is added to the reaction kettle, followed by uniform stirring.

Heating and Reaction: The mixture is heated to 110°C, and zinc oxide is added. The temperature is then raised to 125°C, and the reaction is maintained for 35-40 minutes.

Cooling and Processing: After the reaction, the mixture is cooled, tabletted, crushed, and packaged to obtain the finished product.

Industrial Production Methods

In industrial settings, zinc stearate is often produced using a similar method but on a larger scale. The process involves continuous stirring and precise temperature control to ensure uniformity and quality of the final product .

Analyse Des Réactions Chimiques

Zinc stearate undergoes various chemical reactions, including:

Oxidation: Zinc stearate can be oxidized to form zinc oxide and stearic acid.

Reduction: It can be reduced under specific conditions to yield zinc metal and stearic acid.

Substitution: Zinc stearate can undergo substitution reactions where the stearate group is replaced by other functional groups

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas, and various organic compounds for substitution reactions. The major products formed from these reactions are zinc oxide, stearic acid, and substituted zinc compounds .

Applications De Recherche Scientifique

Zinc stearate has numerous applications in scientific research:

Nanotechnology: It serves as a precursor in the synthesis of zinc oxide nanoparticles, which have unique optical, electrical, and antimicrobial properties.

Material Science: Zinc stearate is used to create composite materials with enhanced properties.

Pharmaceuticals: It is used in specific medicinal formulations where moisture repulsion and stability are crucial.

Cosmetics: Zinc stearate is used as a lubricant and thickening agent in cosmetic formulations.

Mécanisme D'action

Zinc stearate exerts its effects through several mechanisms:

Lubrication: It reduces friction between surfaces, enhancing the flow properties of materials.

Water Repellency: Its hydrophobic nature repels water, making it useful in moisture-resistant applications.

Catalysis: Zinc stearate functions as a phase transfer catalyst in the saponification of fats.

Comparaison Avec Des Composés Similaires

Zinc stearate is often compared with other metallic stearates, such as calcium stearate and magnesium stearate. While all these compounds share similar properties, zinc stearate is unique due to its higher thermal stability and more effective lubricating properties . Here are some similar compounds:

Calcium Stearate: Used as a stabilizer and lubricant in plastics and rubber.

Magnesium Stearate: Commonly used as a lubricant in pharmaceutical tablets.

Zinc stearate’s unique combination of properties makes it particularly valuable in applications requiring high thermal stability and effective lubrication.

Propriétés

Numéro CAS |

557-05-1 |

|---|---|

Formule moléculaire |

C18H36O2Zn |

Poids moléculaire |

349.9 g/mol |

Nom IUPAC |

octadecanoic acid;zinc |

InChI |

InChI=1S/C18H36O2.Zn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |

Clé InChI |

XIVNZHXRIPJOIZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)O.[Zn] |

Color/Form |

White powder free from gritiness Fine, soft, bulky powde |

Densité |

1.1 (NIOSH, 2016) 1.095 g/cu cm 1.1 g/cm³ 1.10 |

Point d'éclair |

530 °F (NIOSH, 2016) 530 °F Open Cup 277 °C o.c. 530°F (open cup) (oc) 530°F |

melting_point |

266 °F (NIOSH, 2016) 130 °C 266°F |

Key on ui other cas no. |

557-05-1 51731-04-5 |

Description physique |

Zinc stearate is a white, hydrophobic powder with a slight, characteristic odor. Mp: 130°C. Density: 1.1 g cm-3. Insoluble in water, ethyl alcohol and diethyl ether. Soluble in acids. Non-toxic. In technical grades, the percentage of zinc may vary according to the intended use. Products with less than the theoretical amount of zinc are more acidic. DryPowder; DryPowder, OtherSolid; DryPowder, PelletsLargeCrystals, WetSolid; Liquid; OtherSolid; PelletsLargeCrystals; PelletsLargeCrystals, OtherSolid; WetSolid WHITE FINE SOFT POWDER. Soft, white powder with a slight, characteristic odor. |

Pictogrammes |

Irritant; Environmental Hazard |

Solubilité |

Insoluble (NIOSH, 2016) Soluble in benzene; insoluble in water, alcohol and ether Soluble in acids and common solvents when hot Solubility in water: none Insoluble |

Synonymes |

aluminum monostearate aluminum tristearate ammonium stearate calcium stearate magnesium stearate octadecanoic acid sodium stearate stearic acid zinc stearate |

Pression de vapeur |

0 mm Hg (approx) (NIOSH, 2016) 0 mmHg (approx) |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Studies have shown that adding zinc stearate to asphalt binder can improve its resistance to aging. [] Specifically, zinc stearate was found to reduce the viscosity aging index (VAI), indicating better preservation of the binder’s viscosity over time. Additionally, zinc stearate modified binders demonstrated complex shear modulus values closer to those of unaged binders, signifying enhanced aging resistance.

A: Yes, incorporating zinc stearate into natural rubber can influence its mechanical and dielectric properties. [] Research suggests that zinc stearate can marginally increase stress at break and modulus, enhancing the overall physico-mechanical properties. Ultrasonic measurements reveal that it affects longitudinal and transverse ultrasound velocities and elastic moduli, indicating a hardening effect. Dielectrically, zinc stearate increases the dielectric constant (E') and acts as a plasticizer for ionic domains at elevated temperatures.

A: Research using X-ray absorption fine structure (XAFS) analysis demonstrated that during the vulcanization process, the stearic acid present reacts with zinc, leading to the formation of zinc stearate. [] This suggests that the initial presence of stearic acid can influence the final distribution and behavior of zinc stearate within the rubber matrix.

A: Yes, zinc stearate exhibits a strong hydrophobic effect, making it a beneficial additive for enhancing the durability of cement-sand mortar. [] Incorporation of zinc stearate significantly reduces capillary water absorption and enhances tensile strength when compared to unmodified mortar. Additionally, long-term studies revealed that the hydrophobic effect of zinc stearate remains effective even after 250 days of cyclic saturation and drying, highlighting its long-term durability and contribution to mortar longevity.

ANone: The molecular formula of zinc stearate is Zn(C18H35O2)2, and its molecular weight is 632.3 g/mol.

A: In the non-phosgene synthesis of 1,5-naphthalene dicarbamate, zinc stearate exhibits good catalytic activity, although its specific activity is lower compared to other zinc salts of organic acids, such as zinc acetate and zinc trimethylacetate. [] The catalytic activity is influenced by the pKa of the corresponding organic acid used in the synthesis of the zinc stearate catalyst.

A: While zinc stearate is generally stable under normal conditions, its stability can be further enhanced by using it in conjunction with other stabilizers. For example, in polyvinyl chloride (PVC) applications, combining zinc stearate with calcium stearate and pentaerythritol significantly increases its stabilizing effect, leading to improved thermal stability and resistance to discoloration. []

A: Studies have shown that incorporating nanoparticles like fume silica and nanoclay into low-density polyethylene (LDPE) can effectively reduce the migration of zinc stearate into food simulants. [] This effect is attributed to the nanoparticles' ability to improve the barrier properties of the polymer matrix, thereby limiting the diffusion of zinc stearate. This finding has significant implications for the development of safer and more sustainable food packaging materials.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.